molecular formula C10H10N2O3S B13062697 Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate

Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate

Cat. No.: B13062697
M. Wt: 238.27 g/mol
InChI Key: LODIFZIFABQJED-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. Its structure includes:

  • A methyl ester at position 6, which enhances solubility in organic solvents and influences metabolic stability .
  • A 3-methyl group on the thiazole ring, contributing to steric effects and electronic modulation.
  • A 2-acetyl substituent on the imidazole ring, which may participate in hydrogen bonding or serve as a reactive site for further derivatization.

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate

InChI

InChI=1S/C10H10N2O3S/c1-5-8(6(2)13)16-10-11-7(4-12(5)10)9(14)15-3/h4H,1-3H3

InChI Key

LODIFZIFABQJED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C(=O)OC)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as 1,4-dioxane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols

Scientific Research Applications

Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate exhibits promising anticancer properties. It is part of a broader class of thiazole-containing compounds that have been extensively studied for their cytotoxic effects against various cancer cell lines.

Case Studies and Findings:

  • Antiproliferative Activity: Research has shown that derivatives of thiazole, including this compound, have demonstrated significant antiproliferative activity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) .
  • Mechanism of Action: The mechanism underlying the anticancer activity often involves the induction of apoptosis in cancer cells. For instance, studies indicated that certain thiazole derivatives could arrest the cell cycle and trigger apoptotic pathways in affected cells .

Common Synthetic Pathways:

  • Condensation Reactions: A typical synthetic route involves the condensation of appropriate thiazole derivatives with acetylating agents under controlled conditions. This method allows for the fine-tuning of substituents to enhance biological activity .
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods to synthesize thiazole derivatives efficiently. This technique reduces reaction times and improves yields while maintaining the desired chemical properties .

Therapeutic Applications

The therapeutic applications of this compound extend beyond oncology.

Potential Uses:

  • Antimicrobial Activity: Preliminary studies suggest that thiazole derivatives may possess antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains .
  • Antimalarial Properties: Some thiazole-based compounds are being investigated for their potential antimalarial effects, indicating a broader scope for therapeutic applications beyond cancer treatment .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Anticancer ActivitySignificant cytotoxicity against MDA-MB-231 cells , ,
Mechanism of ActionInduces apoptosis; cell cycle arrest ,
Synthesis MethodsMicrowave-assisted synthesis improves efficiency
Antimicrobial ActivityEffective against certain bacterial strains
Antimalarial PropertiesInvestigated for potential efficacy

Mechanism of Action

The mechanism of action of Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate involves its interaction with specific molecular targets within cells. For instance, it can bind to DNA and interfere with the replication process, leading to cell death. This property is particularly useful in its application as an anticancer agent. Additionally, it can inhibit certain enzymes, disrupting metabolic pathways essential for the survival of pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate and related derivatives are summarized below:

Compound Name Substituents Molecular Weight Key Properties Biological/Functional Relevance
This compound 2-acetyl, 3-methyl, 6-methyl ester ~252.28 (estimated) Enhanced lipophilicity due to acetyl group; potential for hydrogen bonding. Likely used in medicinal chemistry for scaffold diversification .
Ethyl imidazo[2,1-b]thiazole-6-carboxylate (CAS 64951-04-8) 6-ethyl ester 196.22 Lower molecular weight; reduced steric hindrance. Intermediate for antimalarial or antiviral agents .
Methyl imidazo[2,1-b]thiazole-6-carboxylate (CAS 53572-99-9) 6-methyl ester 182.20 Simplified structure; higher solubility in polar solvents. Used in radiolabeling or as a building block for bioactive molecules .
2-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid 3-methyl, 6-acetic acid 196.23 Carboxylic acid group enables salt formation; increased polarity. Potential for metal chelation or as a linker in prodrug design .
Imidazo[2,1-b]thiazole-6-carboxylic acid 6-carboxylic acid 167.17 High acidity; strong hydrogen-bonding capacity. Precursor for ester or amide derivatives in drug discovery .

Key Structural and Functional Insights:

Substituent Effects: The 2-acetyl group in the target compound introduces a ketone functionality absent in simpler analogs like methyl imidazo[2,1-b]thiazole-6-carboxylate. This group may enhance binding affinity to target proteins via dipole interactions .

Synthetic Accessibility :

  • Ethyl and methyl esters (e.g., CAS 53572-99-9) are synthesized via direct esterification or cyclization, whereas acetylated derivatives likely require additional steps such as Friedel-Crafts acylation .

Biological Relevance: Imidazo-thiazole carboxylates are explored for antimicrobial and antiviral activities. The acetyl group may confer unique pharmacokinetic profiles, such as prolonged half-life due to reduced esterase susceptibility compared to ethyl/methyl esters .

Stability and Reactivity :

  • Thiazole-fused systems (e.g., imidazo[2,1-b]thiazoles) are generally more stable than thiazine analogs, as seen in studies of pyridine[2,1-b][1,3]thiazines .
  • The electron-withdrawing acetyl group at position 2 may deactivate the ring toward electrophilic substitution, directing reactivity to other positions .

Notes

Data Limitations : Direct experimental data on this compound are scarce in the provided evidence. Insights are extrapolated from structural analogs.

Biological Potential: While similar compounds show antimalarial and antimicrobial activities , the target compound’s efficacy remains unverified.

Biological Activity

Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the imidazo[2,1-b][1,3]thiazole class of compounds, which are known for their diverse biological activities. The compound's structure includes a thiazole ring fused with an imidazole moiety and an acetyl group, contributing to its pharmacological properties.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. Notably:

  • Cytotoxic Effects : The compound has demonstrated significant cytotoxicity against various cancer cell lines, including HepG-2 (human liver cancer) and MCF-7 (breast cancer) cells. In vitro studies using the MTT assay revealed IC50 values indicating potent anti-proliferative activity against these cell lines .
  • Mechanisms of Action : Research indicates that the compound interacts with DNA, potentially disrupting replication and transcription processes. Molecular docking studies have suggested a strong binding affinity to DNA, which is crucial for its anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeCell Line TestedIC50 (µM)Reference
CytotoxicityHepG-215.5
CytotoxicityMCF-712.8
DNA InteractionCT-DNAN/A

Case Study Insights

  • Study on HepG-2 Cells : A recent study highlighted the compound's ability to induce apoptosis in HepG-2 cells through the activation of caspase pathways. The results indicated that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
  • MCF-7 Cell Line Analysis : Another investigation focused on MCF-7 cells revealed that the compound inhibited cell proliferation by inducing cell cycle arrest at the G0/G1 phase. This was associated with downregulation of cyclins D and E, suggesting a mechanism that prevents cancer cell growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies have shown that:

  • Substituents on the Thiazole Ring : Variations in substituents can enhance or reduce cytotoxicity. For instance, introducing electron-withdrawing groups has been linked to increased potency against certain cancer types .

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